N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852375-65-6
VCID: VC7140932
InChI: InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,28)
SMILES: CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852375-65-6

Cat. No.: VC7140932

Molecular Formula: C22H21N5O3S

Molecular Weight: 435.5

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852375-65-6

Specification

CAS No. 852375-65-6
Molecular Formula C22H21N5O3S
Molecular Weight 435.5
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Standard InChI Key WHMLOTKDPPUDNT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₂H₂₁N₅O₃S, with a molecular weight of 435.5 g/mol and a CAS registry number of 852375-65-6. Its IUPAC name, N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide, reflects its intricate architecture:

  • A triazolopyridazine core (a bicyclic system combining triazole and pyridazine rings).

  • A p-tolyl group (4-methylphenyl) at position 3 of the triazolopyridazine.

  • A thioacetamide linker bonded to the pyridazine ring at position 6.

  • A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₁N₅O₃S
Molecular Weight435.5 g/mol
CAS Number852375-65-6
SMILESCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
InChIKeyWHMLOTKDPPUDNT-UHFFFAOYSA-N

The planar triazolopyridazine system enables π-π stacking interactions, while the methoxy groups enhance solubility in organic solvents.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the triazolopyridazine core. Key steps include:

  • Cyclocondensation: Reaction of hydrazine derivatives with pyridazine precursors to form the triazolopyridazine ring.

  • Sulfur Incorporation: Introduction of the thioether (-S-) group via nucleophilic substitution or thiol-disulfide exchange.

  • Acetamide Coupling: Attachment of the 3,4-dimethoxyphenylacetamide moiety using carbodiimide-mediated coupling agents .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Triazolopyridazine formationHydrazine, pyridazine-6-thiol, HCl, reflux62%
2Thioether functionalization3,4-Dimethoxyphenylacetyl chloride, DCM, RT78%
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)85%

Conditions simplified for illustrative purposes; actual protocols may vary .

Scalability and Optimization

Challenges in scaling include the low solubility of intermediates and side reactions during cyclization. Microwave-assisted synthesis and flow chemistry have been proposed to improve efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, triazole-H), 7.85–7.20 (m, aromatic-H), 4.10 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • ¹³C NMR: Signals at δ 168.5 (C=O), 152.3–110.2 (aromatic carbons), 56.1 (OCH₃).

Mass Spectrometry

  • ESI-MS: m/z 436.1 [M+H]⁺ (calculated for C₂₂H₂₂N₅O₃S: 436.1).

Chemical Reactivity and Stability

Functional Group Transformations

  • Thioether Oxidation: Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives.

  • Methoxy Demethylation: Treating with BBr₃ yields phenolic derivatives, useful for further functionalization .

  • Nucleophilic Substitution: The electron-deficient pyridazine ring undergoes substitution at position 6 with amines or alkoxides.

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting.

  • Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

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